Sodium 4-hydroxyphenylglyoxylate
Overview
Description
Sodium 4-hydroxyphenylglyoxylate is not directly mentioned in the provided papers. However, there are studies on compounds with similar structural features or functional groups. For instance, Sodium 4-Phenylbutyrate (4-PBA) is a low molecular weight fatty acid with neuroprotective effects, as demonstrated in a study where it attenuated infarction volume and improved neurological status in a mouse model of hypoxia-ischemia . Another related compound is 4-hydroxyphenyl acetic acid, which was synthesized from phenol and glyoxylic acid, showing potential for industrial applications due to its simple process and lower cost .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, 4-hydroxyphenyl acetic acid was synthesized through condensation and reduction, with a high yield and purity, indicating a promising method for industrial production . Sodium butylated hydroxytoluene (NaBHT) was used as a hydride source in palladium-catalyzed reduction reactions, showcasing its potential as a practical and cost-effective reagent in industry .
Molecular Structure Analysis
The molecular structure of compounds similar to Sodium 4-hydroxyphenylglyoxylate has been studied using techniques like X-ray diffraction. For instance, the structure of sodium hyaluronate was determined and refined against X-ray diffraction data, revealing a regular, left-handed 3-fold helix . The crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt was also studied, showing a two-dimensional polymer stabilized by a hydrogen bond network .
Chemical Reactions Analysis
The chemical reactions involving related compounds show a variety of biological activities. Sodium 4-Phenylbutyrate was found to protect against cerebral ischemia through inhibition of ER stress-mediated apoptosis and inflammation . The pharmacology of 3,4-dihydroxyphenyl-alpha-hydroxypropionic acid sodium salt suggests that it may act as a competitive antagonist of L-DOPA, affecting exploratory behavior and inducing hypothermia in mice .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Sodium 4-hydroxyphenylglyoxylate have been characterized in several studies. The thermal stability and IR spectra of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt were investigated, revealing dehydration and decomposition temperatures as well as characteristic IR bands . The sodium hydroxygallophosphate containing tetrameric gallium units was prepared by hydrothermal synthesis, and its structure was determined, providing insights into its framework and the location of sodium cations .
Scientific Research Applications
Synthesis and Characterization in Pharmaceutical Research
Sodium 4-hydroxyphenylglyoxylate is utilized in the pharmaceutical industry for the synthesis of various compounds. For instance, it acts as an intermediate in the preparation of enzyme inhibitors, specifically in the development of renin inhibitory peptides. These peptides contain novel amino analogues of difluorostatine and have been shown to inhibit the enzyme renin, which is crucial in blood pressure regulation (Thaisrivongs, Schostarez, Pals, & Turner, 1987).
Neuroprotective Effects
Research indicates that compounds related to Sodium 4-hydroxyphenylglyoxylate, such as Sodium 4-phenylbutyrate, have neuroprotective effects. These compounds can act as chemical chaperones, reducing the load of mutant or mislocated proteins retained in the endoplasmic reticulum under conditions associated with diseases like cystic fibrosis and liver injury. This leads to a reduction in ER stress-induced apoptosis and inflammation, suggesting potential applications in treating cerebral ischemia and other neurological conditions (Qi, Hosoi, Okuma, Kaneko, & Nomura, 2004).
Biomedical Applications
Sodium 4-hydroxyphenylglyoxylate derivatives are also explored for biomedical applications. For example, pH-sensitive hydrogels containing sodium oxybenzoate, a derivative of Sodium 4-hydroxyphenylglyoxylate, have been synthesized for potential use as pH-sensitive membranes in various medical applications. These hydrogels exhibit different degrees of swelling based on the pH level, which could be useful in targeted drug delivery systems (Allcock & Ambrosio, 1996).
Biochemical Research
In biochemical research, the metabolism of Sodium 4-hydroxyphenylglyoxylate and its analogues is studied for understanding various biochemical pathways. For instance, oxfenicine, a compound metabolized to 4-hydroxyphenylglyoxylate, inhibits fatty acid oxidation in the heart but not in the liver, demonstrating tissue-specific effects. This research contributes to our understanding of metabolic diseases and potential therapeutic interventions (Stephens, Higgins, Cook, & Harris, 1985).
Safety And Hazards
Sodium 4-hydroxyphenylglyoxylate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
sodium;2-(4-hydroxyphenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,9H,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZKOKCUGWOJMH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15573-67-8 (Parent) | |
Record name | Sodium 4-hydroxyphenylglyoxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30202959 | |
Record name | Sodium 4-hydroxyphenylglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxyphenylglyoxylate | |
CAS RN |
54537-30-3 | |
Record name | Sodium 4-hydroxyphenylglyoxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-hydroxyphenylglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-hydroxyphenylglyoxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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